(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine is a small molecule identified through high-throughput screening efforts. [] This compound emerged as a lead candidate within a research program aimed at discovering new treatments for bone disorders. [] Its significance stems from its ability to act as an agonist of the Wnt/β-catenin signaling pathway, a crucial cellular communication system involved in bone formation. []
WAY-262611 was developed as part of research efforts to better understand Wnt signaling modulation. It falls under the category of pharmacological agents designed to target specific molecular interactions in signaling pathways. Its primary classification is as a Dkk1 inhibitor, which positions it within the broader context of small-molecule modulators of cellular signaling pathways.
The synthesis of WAY-262611 involves multiple steps typical of organic chemistry, focusing on constructing a structure that can effectively inhibit Dkk1. While specific synthetic routes can vary, the general approach includes:
Technical details regarding the exact synthetic pathway are often proprietary or not fully disclosed in public literature.
The molecular structure of WAY-262611 can be described by its ability to interact specifically with Dkk1. The compound's structure features:
The precise molecular formula and structural representation would typically be provided in chemical databases or publications focused on its synthesis and biological activity.
WAY-262611 primarily functions through competitive inhibition of Dkk1's interaction with its receptor complex LRP5/6. This inhibition prevents Dkk1 from blocking Wnt ligand binding, thereby facilitating Wnt signaling activation. Key aspects include:
Experimental setups often involve controlled cell culture environments where changes in gene expression can be quantitatively measured following treatment.
The mechanism of action for WAY-262611 revolves around enhancing Wnt signaling through the inhibition of Dkk1. The process can be summarized as follows:
Data from studies indicate that treatment with WAY-262611 results in significant upregulation of genes associated with Wnt signaling pathways in various experimental models.
WAY-262611 exhibits several notable physical and chemical properties:
Characterization studies provide insights into these properties, which are essential for understanding its behavior in biological systems.
WAY-262611 has potential applications across several scientific domains:
WAY-262611 (chemical name: (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine) is a small-molecule Wnt/β-catenin pathway activator with a molecular weight of 318.4 Da. It functions as a selective Dickkopf-1 (DKK-1) inhibitor, demonstrating an EC50 of 0.63 μM in TCF-luciferase assays [3] [6]. DKK-1 is a secreted glycoprotein that antagonizes canonical Wnt signaling by binding to the LRP5/6 co-receptors, preventing formation of the Frizzled-LRP6 complex essential for signal transduction [1] [8].
WAY-262611 specifically disrupts the formation of the DKK-1-LRP5/6-Kremen ternary complex. Biochemically, it competitively inhibits DKK-1's binding site on LRP5/6, thereby facilitating Wnt3a-LRP5 interaction [9] [10]. This molecular interference prevents Kremen-mediated internalization of the DKK-1-LRP5/6 complex, maintaining cell surface availability of LRP5/6 for Wnt ligands [5] [10]. Structural analyses confirm that WAY-262611 binds at the DKK-1-LRP5 interface without affecting glycogen synthase kinase-3β (GSK-3β) activity, distinguishing its mechanism from other Wnt modulators [3] [6].
Inhibition of DKK-1 by WAY-262611 activates downstream Wnt/β-catenin signaling through:
Notably, WAY-262611 treatment does not consistently activate all Wnt targets (e.g., c-Myc remains unchanged), indicating context-dependent pathway modulation [1] [5]. Concomitant reductions in focal adhesion kinase (FAK) expression correlate with impaired cancer cell invasion (p<0.05) [1].
Table 1: In Vitro Effects of WAY-262611 on Wnt Pathway Components
Cell Line/Tissue | β-Catenin Increase | Nuclear Translocation | Functional Outcomes |
---|---|---|---|
Rhabdomyosarcoma (RD) | 2.1-fold | Significant | ↓Proliferation (IC50=0.30µM), ↓Invasion [1] |
Hepatocellular Carcinoma | 1.8-fold | Moderate | Synergy with sorafenib ↓Viability [4] |
Rat BMSCs | 2.5-fold | Significant | ↑Osteogenic differentiation [7] |
WAY-262611 exemplifies advantages of small-molecule DKK-1 inhibitors over monoclonal antibodies (mAbs):
Property | WAY-262611 | Anti-DKK1 mAbs | |
---|---|---|---|
Molecular Size | 318 Da | ~150 kDa | |
Administration | Oral bioavailability | Intravenous infusion | |
Half-life | Hours | Weeks | |
Cost | Low synthesis cost | High production cost | |
Tissue Penetration | High | Limited | |
Immunogenicity Risk | None reported | Moderate | [7] [10] |
Functionally, WAY-262611 and mAbs (e.g., BHQ880) both inhibit DKK-1/LRP5 interactions but differ in binding kinetics. mAbs exhibit higher DKK-1 affinity but cannot penetrate dense tumor microenvironments effectively. WAY-262611’s small size enables broader tissue distribution, though with shorter duration [7]. In bone formation models, both modalities enhance trabecular bone density, but only WAY-262611 achieves this via oral delivery [6] [7].
WAY-262611 exhibits cross-talk with bone morphogenetic protein (BMP) pathways:
Table 2: Synergistic Interactions of WAY-262611 with Signaling Pathways
Combination | Experimental Model | Key Synergistic Effects |
---|---|---|
BMP-2 | Rat BMSCs | ↑Calcium deposition (3.5-fold; p<0.01) [7] |
Sorafenib | Hepatocellular carcinoma | ↓p-Akt (42%), ↓β-catenin (38%); ↑Apoptosis [4] |
shRNA DKK-1 | Rhabdomyosarcoma xenografts | ↓Lung metastasis (440→200 GFP+ cells/million) [1] |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7